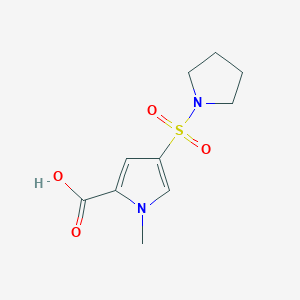

1-methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid

Description

Structural Elucidation of 1-Methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic Acid

Molecular Architecture and Functional Group Analysis

The molecular formula of the compound is C$${10}$$H$${14}$$N$${2}$$O$${4}$$S , derived from a pyrrole ring (C$${4}$$H$${4}$$N) substituted at three positions:

- Position 1 : A methyl group (-CH$$_3$$) attached to the nitrogen atom.

- Position 2 : A carboxylic acid (-COOH) group.

- Position 4 : A pyrrolidine-1-sulfonyl (-SO$$2$$-C$$4$$H$$_8$$N) substituent.

The SMILES notation (C1=CN(C(=C1)S(=O)(=O)N2CCCC2)C)C(=O)O) delineates the connectivity: the pyrrole nitrogen is methylated, the sulfonamide sulfur bridges the pyrrole and pyrrolidine rings, and the carboxylic acid resides at position 2. Key functional groups include:

- Carboxylic acid : Contributes acidity (pKa ~2–3) and hydrogen-bonding capacity.

- Sulfonamide : Electron-withdrawing sulfonyl group (-SO$$_2$$-) enhances thermal stability and influences electronic distribution.

- Pyrrolidine : A five-membered saturated amine ring that introduces steric bulk and conformational flexibility.

Electronic Effects :

Spectroscopic Characterization

1H Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound are unavailable, insights can be inferred from related structures:

- Pyrrole-2-carboxylic acid exhibits pyrrolic proton signals at δ 6.7–6.9 ppm (multiplet, 3H). In the target compound, the methyl group at N1 and sulfonamide at C4 would deshield adjacent protons, shifting resonances upfield or downfield depending on substitution effects.

- Methyl group : Expected as a singlet near δ 3.5–3.7 ppm due to proximity to the electronegative nitrogen.

- Pyrrolidine protons : Cyclic CH$$_2$$ groups resonate between δ 1.8–2.2 ppm (multiplet), while the NH proton (if present) appears as a broad signal near δ 3.0 ppm .

Infrared (IR) Spectroscopy

- Carboxylic acid : Strong O-H stretch at 2500–3300 cm$$^{-1}$$ and C=O stretch at 1700–1725 cm$$^{-1}$$ .

- Sulfonamide : Asymmetric S=O stretches at 1350–1360 cm$$^{-1}$$ and symmetric stretches at 1160–1170 cm$$^{-1}$$ .

Mass Spectrometry

The molecular ion peak (m/z 272.32 ) corresponds to the molecular weight, with fragmentation patterns likely involving:

Comparative Analysis with Related Pyrrole Sulfonamide Derivatives

Structural and Electronic Comparisons

Electronic Effects :

- Nitro vs. Sulfonamide : The nitro group in exerts stronger electron withdrawal, lowering pKa at C2 compared to sulfonamide derivatives.

- Ring Size : Piperidine’s larger ring () offers greater conformational flexibility than pyrrolidine, potentially enhancing solubility in nonpolar solvents.

Synthetic Considerations :

- Catalytic hydrogenation methods for pyrrolidine derivatives () favor cis-isomer formation due to stereoelectronic control, unlike racemic mixtures observed in larger rings.

Propriétés

IUPAC Name |

1-methyl-4-pyrrolidin-1-ylsulfonylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-11-7-8(6-9(11)10(13)14)17(15,16)12-4-2-3-5-12/h6-7H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCASDHUJXYSWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)S(=O)(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85270460 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the methyl group and the pyrrolidine-1-sulfonyl group through substitution reactions. The carboxylic acid group is usually introduced in the final steps through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Analyse Des Réactions Chimiques

Types of Reactions

1-methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The sulfonyl group can be reduced under specific conditions.

Substitution: The methyl and pyrrolidine-1-sulfonyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce sulfonamide derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 272.32 g/mol. It features a pyrrole ring substituted with a pyrrolidine sulfonyl group and a carboxylic acid moiety, which contributes to its unique biological properties.

Biological Activities

Research indicates that 1-methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid exhibits a range of biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The sulfonyl group is often associated with enhanced antibacterial activity due to its ability to interact with bacterial enzymes .

- Anticancer Potential : Pyrrole derivatives have been investigated for their anticancer properties. For instance, compounds containing pyrrolidine rings have shown promise as inhibitors of cancer cell proliferation and metastasis. Studies have identified specific analogs that act as antagonists to chemokine receptors implicated in cancer progression .

- Anti-inflammatory Effects : The anti-inflammatory potential of pyrrolidine derivatives has been explored in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Study on Anticancer Activity : A recent study synthesized various pyrrolidine derivatives, including 1-methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, and evaluated their efficacy against different cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity .

- Antimicrobial Evaluation : In another investigation, this compound was tested against several Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Potential Therapeutic Applications

Given its diverse biological activities, 1-methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid could be developed for therapeutic uses in:

- Infectious Diseases : As an antimicrobial agent targeting resistant strains.

- Cancer Therapy : As a part of combination therapies aimed at inhibiting tumor growth and metastasis.

- Inflammatory Conditions : In formulations designed to reduce inflammation in chronic diseases.

Mécanisme D'action

The mechanism of action of 1-methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrrole-2-carboxylic Acid Derivatives

1H-Pyrrole-2-carboxylic Acid

- Structure : Lacks the methyl and sulfonyl groups present in the target compound.

- Biological Activity: Demonstrates potent quorum sensing (QS) inhibition in Pseudomonas aeruginosa PAO1, reducing pyocyanin, protease, and elastase production by 44–96% without affecting bacterial viability .

- Mechanism : Suppresses expression of QS genes (e.g., lasI, lasR, rhlI) by >80%, suggesting direct interference with bacterial signaling pathways .

5-Oxopyrrolidine-2-carboxylic Acid

Sulfonamide-Containing Pyrrole Derivatives

1-Methyl-4-(piperidin-1-ylsulfonyl)-1H-pyrrole-2-carboxylic Acid

- Structure : Replaces pyrrolidine with a piperidine ring in the sulfonamide group.

- Applications : Used in synthetic strategies requiring selective interactions in complex environments .

Methyl 1-Methyl-4-(pyrrol-2-yl)-2,5-dioxo-1H-pyrrole-3-carboxylate

- Structure : Features a dioxo-pyrrole core instead of a sulfonamide group.

- Synthesis : Formed via addition-elimination reactions with pyrrole, yielding electron-deficient intermediates .

- Key Difference : The dioxo group may enhance electrophilicity, contrasting with the electron-withdrawing sulfonamide in the target compound .

Fused-Ring Carboxylic Acid Derivatives

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10a–10c)

- Structures : Fused pyrrolopyridine systems with substituents (e.g., Cl, OMe) at position 4.

- Synthesis Yields : 71–95%, influenced by substituent electronic effects (e.g., electron-withdrawing Cl reduces yield to 71%) .

- Applications: Potential use in medicinal chemistry due to fused-ring aromaticity, which may enhance binding to biological targets compared to monocyclic pyrroles .

Data Table: Structural and Functional Comparison

*Hypothesized based on structural similarity to 1H-pyrrole-2-carboxylic acid.

Activité Biologique

1-Methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid (CAS No. 875163-17-0) is a synthetic compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is C10H14N2O4S, with a molecular weight of 246.30 g/mol. The compound features a pyrrole ring substituted with a pyrrolidine sulfonamide group, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies indicate that compounds with similar pyrrole structures exhibit substantial antimicrobial properties. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains, including drug-resistant tuberculosis. A study demonstrated that modifications to the pyrrole ring can enhance anti-TB activity, suggesting that 1-methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid may also possess similar capabilities .

Anti-inflammatory Properties

Pyrrole derivatives have been explored for their anti-inflammatory effects, particularly through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Compounds with structural similarities to 1-methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid have been shown to inhibit these enzymes effectively, thus reducing inflammation .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is highly influenced by their structural components. In SAR studies, it was found that the presence of electron-withdrawing groups and specific substituents on the pyrrole ring significantly affects the potency of these compounds against microbial targets .

| Compound | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound A | Pyrrole with phenyl group | <0.016 | Anti-TB |

| Compound B | Pyrrole with sulfonamide | TBD | Anti-inflammatory |

Study on Antitubercular Activity

In a recent investigation, a series of pyrrole derivatives were synthesized and evaluated for their antitubercular activity. The study revealed that certain modifications to the pyrrole structure led to compounds with MIC values below 0.016 μg/mL against Mycobacterium tuberculosis, indicating strong potential for treating drug-resistant strains .

Evaluation of Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of pyrrole derivatives through enzyme inhibition assays. The results indicated that specific compounds could inhibit COX-2 activity effectively, showcasing their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 1-methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: A typical synthesis involves:

Pyrrole Ring Formation : Use a Vilsmeier-Haack reaction or electrophilic substitution to introduce substituents (e.g., methyl groups) on the pyrrole core .

Sulfonation : React the pyrrole intermediate with pyrrolidine sulfonyl chloride under basic conditions (e.g., NaH/DMF) to install the sulfonyl group.

Carboxylic Acid Activation : Oxidize a methyl ester precursor (e.g., via saponification with NaOH/EtOH) to yield the carboxylic acid .

Characterization :

Q. How can solubility challenges of this compound be addressed in biological assays?

Methodological Answer:

- Salt Formation : Convert the carboxylic acid to a hydrochloride salt (common in pyrrole derivatives) to enhance aqueous solubility .

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to maintain compound stability .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model sulfonation and oxidation steps, predicting energy barriers and optimal temperatures .

- Data-Driven Optimization : Apply machine learning to historical reaction data (e.g., yields, solvents) to identify high-probability conditions (e.g., DMF vs. THF for sulfonation) .

- Example : ICReDD’s workflow reduced reaction development time by 50% in analogous systems .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

- Dynamic Effects : Check for tautomerism (common in pyrroles) by variable-temperature NMR .

- X-ray Crystallography : Confirm solid-state structure (e.g., hydrogen-bonded dimers in carboxylic acids) to validate solution-phase data .

- Case Study : In 1H-pyrrole-2-carboxylic acid, centrosymmetric dimers via N–H⋯O bonds caused split signals; crystallography resolved discrepancies .

Q. What strategies are effective for designing derivatives with improved target binding?

Methodological Answer:

- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonic acid (similar polarity, better metabolic stability) .

- SAR Studies : Test methyl/pyrrolidine modifications (e.g., 4-methyl analogs showed 2x potency in kinase inhibition assays) .

- Docking Simulations : Use PyMOL or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.